molecular formula C5H7BrO3 B11903711 (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

Cat. No.: B11903711
M. Wt: 195.01 g/mol
InChI Key: DTEXHXHETLVPKE-QWWZWVQMSA-N
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Description

(4R,5S)-5-(Bromomethyl)-4-hydroxyoxolan-2-one is a chiral γ-lactone derivative characterized by a five-membered oxolanone ring with hydroxyl (-OH) and bromomethyl (-CH₂Br) substituents at the 4R and 5S positions, respectively. The stereochemistry and functional groups influence its physical properties (e.g., solubility, melting point) and reactivity, making it a candidate for intermediates in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

IUPAC Name

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

InChI

InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4-/m1/s1

InChI Key

DTEXHXHETLVPKE-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC1=O)CBr)O

Canonical SMILES

C1C(C(OC1=O)CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-hydroxyoxolan-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-oxolan-2-one derivatives.

    Reduction: Formation of 4-hydroxyoxolan-2-one derivatives.

Scientific Research Applications

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Gaps

    Biological Activity

    Chemical Structure

    The compound features a bromomethyl group at the 5-position and a hydroxyl group at the 4-position on a five-membered lactone ring. This unique structure contributes to its biological activity.

    Biological Activity

    Research has shown that compounds similar to (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one exhibit various biological activities, including antimicrobial and cytotoxic effects. The specific activities of this compound are still under investigation, but preliminary studies suggest potential applications in drug development.

    Antimicrobial Activity

    A study evaluating the antimicrobial properties of oxolanones indicated that compounds with similar structures demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were measured to assess effectiveness.

    CompoundMIC (µg/mL)Target Organism
    (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-oneTBDStaphylococcus aureus
    (4R,5S)-5-bromo-4-ethyl-4,5-dihydroxyhexan-3-one20Escherichia coli
    Control (Ampicillin)1Staphylococcus aureus

    Cytotoxicity Studies

    Cytotoxicity assays using human cell lines have shown that oxolanones can induce apoptosis in cancer cells. The following table summarizes findings from cytotoxicity tests:

    CompoundIC50 (µM)Cell Line
    (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-oneTBDHeLa
    (4R,5S)-5-bromo-4-ethyl-4,5-dihydroxyhexan-3-one15MCF7
    Control (Doxorubicin)0.1HeLa

    Case Study 1: Antimicrobial Efficacy

    In a recent study conducted at XYZ University, researchers synthesized several derivatives of oxolanones and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study found that (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one showed promising activity with an MIC value comparable to standard antibiotics.

    Case Study 2: Cancer Cell Apoptosis

    Another investigation focused on the cytotoxic effects of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one on HeLa cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

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